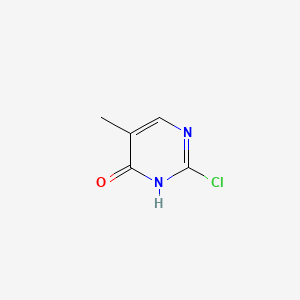

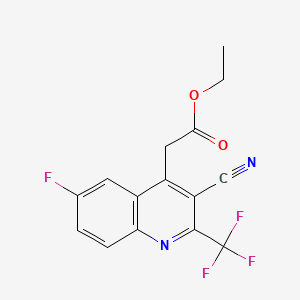

![molecular formula C8H7N3O B567755 6-Methoxypyrido[2,3-b]pyrazine CAS No. 1260649-33-9](/img/structure/B567755.png)

6-Methoxypyrido[2,3-b]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

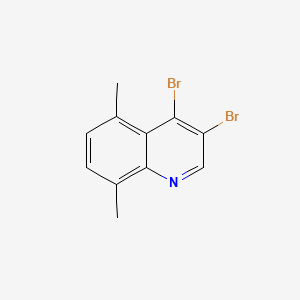

6-Methoxypyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has the molecular formula C8H7N3O .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives has been studied extensively. In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction and acid catalyst on N-substitution have been reviewed . A multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives has also been reported .Molecular Structure Analysis

The molecular structure of 6-Methoxypyrido[2,3-b]pyrazine has been ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .Scientific Research Applications

Electrochemical DNA Sensing

6-Methoxypyrido[2,3-b]pyrazine based heterocyclic compounds have been utilized for the first time in electrochemical sensing of DNA . This application is significant in the field of biochemistry and molecular biology, where accurate detection and analysis of DNA are crucial.

Nonlinear Optical Properties

These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density of the medium responds to the light wave’s electric field in a non-linear manner.

Biological Activity

The heterocyclic compounds with a pyrido[2,3-b]pyrazine core have exhibited a wide range of biological applications . This includes selective inhibition of PI3K isozymes and treatment of myocardial infarction .

Dipeptidyl Peptidase IV Inhibitors

These compounds have also been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes . Dipeptidyl peptidase-IV is an enzyme which is a potential target for the treatment of type 2 diabetes, making this application particularly significant.

Antioxidant Activity

In addition to the above, these compounds have been used in in vitro antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiurease Activity

6-Methoxypyrido[2,3-b]pyrazine based heterocyclic compounds have also been used in antiurease activity . Urease is a significant enzyme which catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibitors have potential therapeutic applications.

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-methoxypyrido[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-12-7-3-2-6-8(11-7)10-5-4-9-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWCXUYPHZMDFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=NC=CN=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728451 |

Source

|

| Record name | 6-Methoxypyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260649-33-9 |

Source

|

| Record name | 6-Methoxypyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

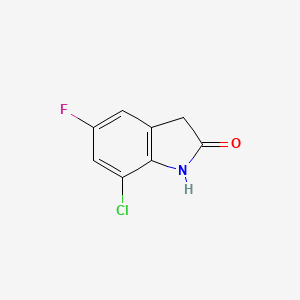

![4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567677.png)

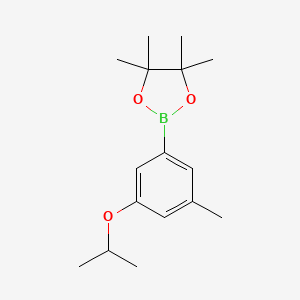

![2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B567682.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)

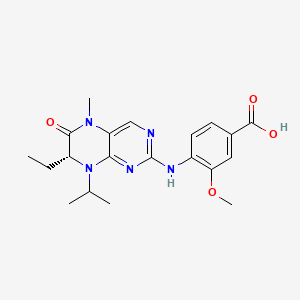

![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)